Ranaconitina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

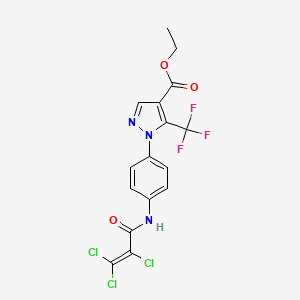

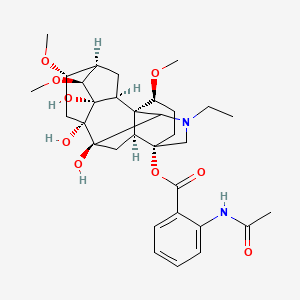

[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate is a diterpenoid alkaloid derived from plants of the Aconitum genus, such as Aconitum sinomontanum and Aconitum septentrionale . It is known for its potent biological activities, including antiarrhythmic, local anesthetic, analgesic, and anti-inflammatory effects . The compound has a molecular formula of C32H44N2O9 and a molecular weight of 600.7 g/mol .

Aplicaciones Científicas De Investigación

[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the structure and reactivity of diterpenoid alkaloids . In biology, it is studied for its potential as an antiarrhythmic agent due to its ability to block fast sodium channels . In medicine, ranaconitine is investigated for its analgesic and anti-inflammatory properties . Additionally, it has industrial applications in the development of new pharmaceuticals and as a research tool in pharmacological studies .

Mecanismo De Acción

Target of Action

Ranaconitine is a type of C18-diterpenoid alkaloid (DA) that is primarily found in the genera Aconitum and Delphinium . The primary targets of Ranaconitine are voltage-dependent Na+ channels and delayed rectifier K+ current . These channels play a crucial role in the transmission of nerve impulses, and their inhibition can lead to a variety of physiological effects.

Mode of Action

Ranaconitine interacts with its targets by blocking the voltage-dependent Na+ channels and the delayed rectifier K+ current . This blocking action inhibits the normal flow of ions through these channels, disrupting the transmission of nerve impulses. The resulting changes can lead to a variety of effects, including analgesic, antiarrhythmic, and anti-inflammatory actions .

Biochemical Pathways

These disruptions can affect numerous downstream effects, including the regulation of heart rhythm, nerve signal transmission, and inflammatory responses .

Pharmacokinetics

Like many other alkaloids, it is likely that ranaconitine is absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of Ranaconitine, influencing its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of Ranaconitine’s action are primarily related to its ability to block Na+ and K+ channels. This blocking action can disrupt the normal flow of ions across cell membranes, leading to alterations in nerve impulse transmission and heart rhythm. Additionally, Ranaconitine has been reported to have powerful antiarrhythmic, local anaesthetic, analgesic, and anti-inflammatory actions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ranaconitine. Factors such as pH, temperature, and the presence of other substances can affect the stability of Ranaconitine and its ability to interact with its targets . Understanding these factors is crucial for optimizing the use of Ranaconitine and maximizing its therapeutic potential.

Análisis Bioquímico

Biochemical Properties

Ranaconitine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons . This interaction leads to the inhibition of sodium influx, thereby exerting local anesthetic and antiarrhythmic effects . Additionally, ranaconitine interacts with enzymes involved in its own metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation .

Cellular Effects

Ranaconitine affects various types of cells and cellular processes. In neuronal cells, it inhibits the action potential by blocking sodium channels, leading to reduced excitability and analgesic effects . In cardiac cells, ranaconitine’s antiarrhythmic properties are attributed to its ability to stabilize the cardiac membrane potential . Furthermore, ranaconitine has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and analgesic effects .

Molecular Mechanism

The molecular mechanism of ranaconitine involves its binding to voltage-gated sodium channels, specifically at the site responsible for sodium ion influx . This binding inhibits the channel’s function, preventing the depolarization of the neuronal membrane and subsequent action potential propagation . Additionally, ranaconitine may interact with other ion channels and receptors, further modulating cellular excitability and signaling . Changes in gene expression and enzyme activity are also part of its molecular mechanism, contributing to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ranaconitine have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that ranaconitine can maintain its pharmacological activity for extended periods under controlled conditions . Degradation products may form over time, potentially altering its efficacy and safety profile .

Dosage Effects in Animal Models

The effects of ranaconitine vary with different dosages in animal models. At low doses, ranaconitine exhibits potent analgesic and anti-inflammatory effects without significant toxicity . At higher doses, toxic effects such as cardiac arrhythmias, neurotoxicity, and gastrointestinal disturbances have been observed . The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Ranaconitine undergoes extensive metabolism in the body, primarily through the action of cytochrome P450 enzymes . The major metabolic pathways include hydroxylation, O-demethylation, N-deacetylation, and ester hydrolysis . These metabolic transformations result in the formation of various metabolites, some of which retain pharmacological activity . The metabolic flux and levels of these metabolites can influence the overall efficacy and safety of ranaconitine .

Transport and Distribution

Ranaconitine is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and may also interact with specific transporters and binding proteins . Once inside the cells, ranaconitine can accumulate in specific tissues, such as the nervous system and cardiac tissue, where it exerts its pharmacological effects . The distribution of ranaconitine is influenced by factors such as lipid solubility and protein binding .

Subcellular Localization

The subcellular localization of ranaconitine is critical for its activity and function. Ranaconitine can localize to specific cellular compartments, such as the plasma membrane, where it interacts with ion channels and receptors . Additionally, post-translational modifications and targeting signals may direct ranaconitine to other organelles, influencing its pharmacological effects . Understanding the subcellular localization of ranaconitine can provide insights into its mechanism of action and potential therapeutic applications .

Métodos De Preparación

[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate can be synthesized from the waste product of the drug allapinin, which is derived from Aconitum plants . The synthetic route involves the extraction of ranaconitine from the rhizomes and roots of Aconitum plants, followed by purification to obtain high-purity samples . The mother liquor preparation method involves dissolving 2 mg of ranaconitine in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Análisis De Reacciones Químicas

[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ranaconitine can lead to the formation of hydroxylated derivatives .

Comparación Con Compuestos Similares

[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate is similar to other diterpenoid alkaloids such as lappaconitine and aconitine . it is unique in that it contains an additional hydroxyl group at the C-7 position, which distinguishes it from lappaconitine . This structural difference contributes to its distinct pharmacological properties. Other similar compounds include lappaconitine-type diterpenoid alkaloids, which do not possess an oxygen-containing functionality at C-7 .

Propiedades

Número CAS |

1360-76-5 |

|---|---|

Fórmula molecular |

C32H44N2O9 |

Peso molecular |

600.7 g/mol |

Nombre IUPAC |

[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |

InChI |

InChI=1S/C32H44N2O9/c1-6-34-16-28(43-26(36)18-9-7-8-10-20(18)33-17(2)35)12-11-24(41-4)31-22-13-19-21(40-3)14-30(38,32(22,39)25(19)42-5)29(37,27(31)34)15-23(28)31/h7-10,19,21-25,27,37-39H,6,11-16H2,1-5H3,(H,33,35)/t19-,21+,22+,23-,24+,25+,27?,28-,29?,30+,31?,32+/m1/s1 |

Clave InChI |

XTSVKUJYTUPYRJ-QQHZJSBHSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

SMILES isomérico |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2CC(C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

SMILES canónico |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ranaconitine; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)

![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)